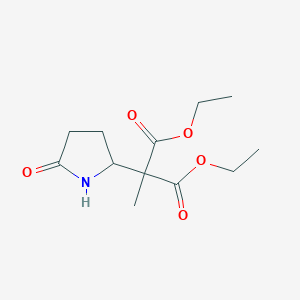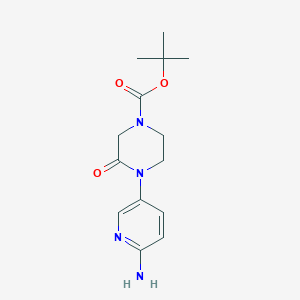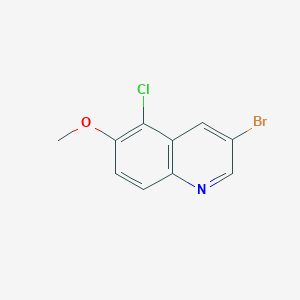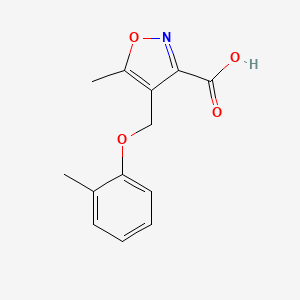
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate is a versatile small molecule scaffold used in various scientific research fields. It is known for its unique structure, which includes a pyrrolidinone ring and a malonate ester, making it a valuable compound in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate typically involves the reaction of diethyl malonate with a suitable pyrrolidinone derivative under controlled conditions. One common method includes the use of toluene as a solvent at 60°C for a reaction time of 24 to 96 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted malonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester used in similar synthetic applications.
Pyrrolidinone derivatives: Compounds with similar ring structures but different substituents.
Other malonate esters: Compounds with varying alkyl groups attached to the malonate core
Uniqueness
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate stands out due to its combination of a pyrrolidinone ring and a malonate ester, providing unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable tool in research and industry .
属性
IUPAC Name |
diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-4-17-10(15)12(3,11(16)18-5-2)8-6-7-9(14)13-8/h8H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAABJMMNAVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC(=O)N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2901940.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2901942.png)
![(E)-Ethyl[(4-methylphenyl)methylidene]amine](/img/structure/B2901943.png)

![3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2901945.png)
![2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2901946.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2901950.png)
![1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2901952.png)
![2-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2901953.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2901957.png)
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2901959.png)


